molecular formula C19H13N3OS B5773082 N-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide

Cat. No.: B5773082
M. Wt: 331.4 g/mol
InChI Key: HQJFQAJMJYQZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research and drug development. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been reported to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, it has been reported to exhibit antimicrobial activity against various microorganisms.

Advantages and Limitations for Lab Experiments

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It also exhibits good solubility in various solvents, making it easy to prepare solutions for experiments. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide has several potential future directions for research. It can be further studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It can also be studied for its potential applications in the treatment of various cancers. Further studies can also be conducted to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide has been reported using various methods, including the reaction of 2-aminothiazole with 2-naphthylcarbonyl chloride followed by reaction with isonicotinoyl chloride in the presence of a base. Another method involves the reaction of 2-aminothiazole with 2-naphthylcarbonyl isothiocyanate followed by reaction with isonicotinic acid hydrazide in the presence of a base. These methods have been reported to yield this compound in good yields.

Scientific Research Applications

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide has been extensively studied for its potential applications in various fields, including biomedical research and drug development. This compound has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c23-18(14-7-9-20-10-8-14)22-19-21-17(12-24-19)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJFQAJMJYQZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.